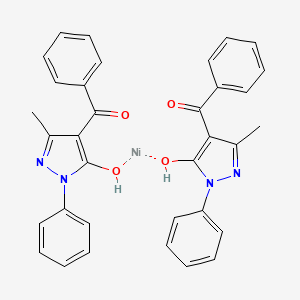

Bis(4-benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O')nickel

Description

Bis(4-benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O')nickel (CAS 69524-96-5) is a nickel(II) complex featuring two bidentate pyrazolone-derived ligands. The ligand system comprises a benzoyl group at the 4-position and a phenyl group at the 2-position, creating a planar coordination geometry around the nickel center. This compound is notable for its applications in metal extraction and catalysis, particularly in hydrometallurgical processes for uranium and thorium recovery . Its stability in acidic media and selective binding properties make it structurally and functionally distinct from other nickel complexes.

Properties

CAS No. |

69524-96-5 |

|---|---|

Molecular Formula |

C34H28N4NiO4 |

Molecular Weight |

615.3 g/mol |

IUPAC Name |

(5-hydroxy-3-methyl-1-phenylpyrazol-4-yl)-phenylmethanone;nickel |

InChI |

InChI=1S/2C17H14N2O2.Ni/c2*1-12-15(16(20)13-8-4-2-5-9-13)17(21)19(18-12)14-10-6-3-7-11-14;/h2*2-11,21H,1H3; |

InChI Key |

MDNLKSCFFIAIFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NN(C(=C1C(=O)C2=CC=CC=C2)O)C3=CC=CC=C3.CC1=NN(C(=C1C(=O)C2=CC=CC=C2)O)C3=CC=CC=C3.[Ni] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of bis-(4-Benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O’)nickel typically involves the reaction of nickel salts with pyrazolone derivatives under controlled conditions. One common method involves the following steps:

Preparation of Pyrazolone Ligand: The pyrazolone ligand is synthesized by reacting benzoyl chloride with 2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one in the presence of a base.

Coordination with Nickel: The prepared pyrazolone ligand is then reacted with a nickel salt, such as nickel(II) acetate, in an appropriate solvent like ethanol or methanol. The reaction mixture is stirred under reflux conditions to facilitate the coordination of the nickel ion with the pyrazolone ligands.

Isolation and Purification: The resulting bis-(4-Benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O’)nickel complex is isolated by filtration and purified through recrystallization.

Industrial Production Methods:

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Bis-(4-Benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O’)nickel can undergo oxidation reactions, where the nickel center is oxidized to a higher oxidation state.

Reduction: The compound can also participate in reduction reactions, where the nickel center is reduced to a lower oxidation state.

Substitution: Ligand substitution reactions are common, where the pyrazolone ligands can be replaced by other ligands under suitable conditions.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Various ligands such as phosphines, amines, and other donor molecules.

Major Products Formed:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nickel(III) complexes, while reduction may produce nickel(I) complexes. Substitution reactions result in new coordination compounds with different ligands.

Scientific Research Applications

Chemistry:

Catalysis: The compound is studied for its catalytic properties in various organic reactions, including hydrogenation and polymerization.

Coordination Chemistry: It serves as a model compound for studying coordination behavior and ligand interactions with transition metals.

Biology:

Enzyme Mimicry: The compound is explored for its potential to mimic the active sites of metalloenzymes, providing insights into enzyme mechanisms.

Medicine:

Antimicrobial Activity: Research is ongoing to evaluate its potential as an antimicrobial agent against various pathogens.

Cancer Research: Preliminary studies suggest that the compound may exhibit anticancer properties, making it a candidate for further investigation.

Industry:

Material Science: The compound is investigated for its potential use in the development of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers.

Mechanism of Action

The mechanism of action of bis-(4-Benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O’)nickel involves its ability to coordinate with various substrates and catalyze chemical reactions. The nickel center plays a crucial role in facilitating electron transfer processes, which are essential for catalytic activity. The pyrazolone ligands provide stability to the complex and influence its reactivity by modulating the electronic environment around the nickel center.

Comparison with Similar Compounds

Comparison with Similar Nickel Complexes

Structural Analogs and Coordination Chemistry

Table 1: Key Structural and Chemical Properties of Selected Nickel Complexes

Key Observations :

- The target compound adopts a square-planar geometry via O,O' chelation, whereas prolinato and dioxime analogs exhibit octahedral or alternative coordination modes .

- Substituents like benzoyl (electron-withdrawing) enhance ligand rigidity and metal-binding selectivity compared to alkyl or chlorinated variants .

Functional Performance in Metal Extraction

- Extraction Efficiency: The thione analog, 4-benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-thione (HBMPPT), showed poor extraction of U(VI) and Th(IV) from HNO₃ media without additives, whereas the target compound’s oxo-group likely improves stability and efficiency .

- Additive Dependency :

Unlike HBMPPT, which requires petroleum sulfides (PSO) for quantitative extraction, Cyanex-923 (a phosphine oxide extractant) and the target nickel complex achieve high extraction rates without additives, suggesting superior ligand-metal affinity .

Crystallographic and Stability Data

Table 2: Crystallographic Parameters of Selected Nickel Complexes

Key Observations :

Regulatory and Environmental Considerations

Table 3: Regulatory Limits for Nickel Complexes

| Compound (CAS) | Regulatory Limit | Classification |

|---|---|---|

| 69524-96-5 | 0.5 μg/cm²/week | Restricted (R) |

| 79121-51-0 | 0.5 μg/cm²/week | Restricted (R) |

| 69898-68-6 | 0.1% (w/w) | Declarable (D) |

Key Observations :

Biological Activity

Bis(4-benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-onato-O,O')nickel is a coordination compound that has garnered attention for its potential biological activities. This compound features a nickel ion coordinated to two bidentate ligands derived from 4-benzoyl-2,4-dihydro-5-methyl-2-phenyl-3H-pyrazol-3-one. The molecular formula is with a molecular weight of approximately 615.30 g/mol .

Structure and Properties

The structural characteristics of this compound are significant for its biological activities. The compound's unique ligand architecture imparts specific electronic properties that may influence its interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 615.30 g/mol |

| CAS Number | 69524-96-5 |

Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities, including:

- Antioxidant Activity : Compounds in this class have demonstrated the ability to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anticancer Properties : Some studies suggest that nickel complexes can induce apoptosis in cancer cells through mitochondrial dysfunction and the generation of reactive oxygen species (ROS) .

- Anti-inflammatory Effects : The ligands associated with this compound have shown potential in reducing inflammation markers in various biological models.

Anticancer Activity

A study published in Molecules highlighted the cytotoxic effects of metal-based complexes, including those similar to this compound, on cancer cell lines. The mechanism of action was primarily attributed to the disruption of mitochondrial function leading to increased ROS production .

Antioxidant Studies

Research has also focused on the antioxidant capacity of this compound. In vitro assays demonstrated that this compound effectively reduced oxidative stress levels in cellular models, indicating its potential as a therapeutic agent against oxidative damage.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with other nickel complexes is useful.

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Bis(acetylacetonato)nickel | Acetylacetone ligands | Strong chelation and stability |

| 4-Benzoylpyrazolone | Single ligand coordination | Exhibits distinct biological activities |

| Nickel(II) 1-(pyridin-2-yl)-3-(pyrimidin-5-yl)urea | Different ligand types | Potentially different reactivity patterns |

The uniqueness of this compound lies in its specific ligand architecture and the resultant electronic properties imparted by the nickel center and pyrazolone moieties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.